o-Xylylenediphosphonic Acid

Vue d'ensemble

Description

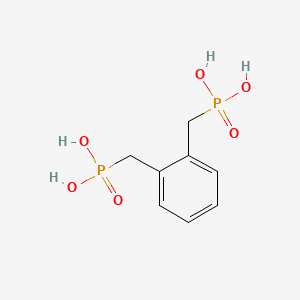

o-Xylylenediphosphonic Acid: is an organic phosphonic acid compound with the chemical formula C8H12O6P2 . It is known for its unique structure, which includes two phosphonic acid groups attached to a xylylene backbone. This compound is typically found as a white crystalline powder and is used in various scientific and industrial applications due to its chelating properties and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: o-Xylylenediphosphonic Acid can be synthesized through the condensation reaction of xylylene dibromide with phosphorous acid under acidic conditions. The reaction typically involves heating the reactants in a solvent such as acetic acid or water, followed by purification through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Esterification

o-Xylylenediphosphonic acid undergoes esterification reactions, which are critical for functionalizing phosphonic acid groups. Key findings from analogous systems include:

-

Selective esterification using alkoxy group donors like triethyl orthoacetate. Reaction temperature controls product selectivity:

-

Mechanism : Esterification proceeds through dialkoxy intermediates, driven by irreversible elimination of ethyl acetate .

Esterification Conditions Comparison

| Temperature (°C) | Product Selectivity | Key Intermediate |

|---|---|---|

| 30 | Monoester (99% yield) | 1,1-diethoxyethyl ester |

| 40–90 | Diester (near-quantitative) | None reported |

Thermal Stability and Decomposition

This compound exhibits thermal behavior influenced by its phosphonic acid groups:

-

Pyrolysis studies on related phosphonic acids indicate decomposition pathways under high temperatures (170–300°C), often requiring bases or inert heat transfer agents .

-

Stability limits : Partial decomposition may occur at extreme temperatures (e.g., >100°C), as observed in analogous systems .

Metal Complexation

The diphosphonic acid groups enable strong chelation with metal ions:

-

Chelation properties : Similar to 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), this compound likely forms stable complexes with Fe, Cu, and Zn ions, aiding in applications like corrosion inhibition .

-

Applications : Metal chelation is relevant for industrial uses, such as scale inhibition in high-temperature environments .

Substitution Reactions

The aromatic backbone of this compound (derived from o-xylene) may influence substitution patterns:

-

Regioselectivity : The ortho arrangement of phosphonic acid groups impacts reactivity in electrophilic/nucleophilic substitution, though specific data for this compound is limited.

-

Structural analogy : m-Xylylenediphosphonic acid (isomer) has a SMILES notation of

C1=CC(=CC(=C1)CP(=O)(O)O)CP(=O)(O)O, suggesting similar substitution chemistry.

Environmental and Industrial Implications

-

Corrosion inhibition : Similar diphosphonic acids (e.g., HEDP) demonstrate efficacy at 250°C, suggesting potential for this compound in analogous applications .

-

Biochemical interactions : Limited data, but phosphonic acids generally exhibit low toxicity and environmental persistence .

References Selective Esterification of Phosphonic Acids (PMC8466293) 1-Hydroxyethylidene-1,1-Diphosphonic Acid (Ataman Chemicals) Preparation of Phosphonic Acid Derivatives (US6215013B1) m-Xylylenediphosphonic Acid (PubChem CID 19352865) o-Xylene (NIST WebBook)

Applications De Recherche Scientifique

Biochemical Applications

1.1. Bone Scintigraphy

o-XDPA and its derivatives have been studied for their potential in bone scintigraphy, a diagnostic imaging technique used to evaluate bone metabolism and detect abnormalities. The compound's ability to chelate with technetium-99m () makes it suitable for use in radiopharmaceuticals, enhancing the visualization of bone lesions and aiding in the diagnosis of conditions such as arthritis and metastatic disease .

1.2. Enzyme Inhibition Studies

Research indicates that diphosphonic acids, including o-XDPA, can act as inhibitors for specific enzymes involved in metabolic pathways. This property allows for the exploration of biochemical mechanisms and the development of therapeutic agents targeting diseases related to enzyme dysfunction .

Environmental Applications

2.1. Metal Ion Extraction

o-XDPA has been recognized for its effectiveness as a complexing agent for metal ions, particularly in the extraction processes of heavy metals from aqueous solutions. Its strong affinity for transition metals allows it to be utilized in environmental remediation efforts, especially in the treatment of contaminated water sources .

2.2. Soil Remediation

The application of o-XDPA in soil remediation has been explored, particularly for its ability to stabilize heavy metals and reduce their bioavailability. This characteristic is crucial for improving soil health and preventing metal uptake by plants, thereby mitigating environmental pollution .

Material Science Applications

3.1. Hydroxyapatite Modification

o-XDPA is utilized in modifying hydroxyapatite (HAP), a key component in bone grafts and dental applications. The modification process enhances the material's properties, such as increased binding capacity for metal ions and improved mechanical strength. This application is particularly relevant in biomedical engineering and orthopedic implants .

3.2. Synthesis of Functionalized Materials

The compound serves as a precursor for synthesizing various functionalized materials used in catalysis and sensor technology. The ability to tailor the chemical structure of o-XDPA allows researchers to design materials with specific properties suited for targeted applications .

Case Studies

Mécanisme D'action

The mechanism by which o-Xylylenediphosphonic Acid exerts its effects is primarily through its ability to chelate metal ions. The phosphonic acid groups in the compound can bind to metal ions, forming stable complexes. This chelation process can inhibit metal-catalyzed reactions, prevent metal ion precipitation, and stabilize metal ions in solution. The molecular targets and pathways involved include metal ion binding sites on enzymes and other proteins, which can be modulated by the presence of the chelated metal ions.

Comparaison Avec Des Composés Similaires

p-Xylylenediphosphonic Acid: Similar structure but with different positional isomers.

m-Xylylenediphosphonic Acid: Another positional isomer with different chemical properties.

Ethylenediphosphonic Acid: A related compound with a different backbone structure.

Uniqueness: o-Xylylenediphosphonic Acid is unique due to its specific xylylene backbone, which provides distinct chelating properties and stability compared to other phosphonic acids. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications.

Activité Biologique

o-Xylylenediphosphonic acid (o-XDPA) is a member of the diphosphonic acid family, which has garnered attention due to its diverse biological activities. This compound is characterized by two phosphonic acid groups attached to an o-xylyl moiety, which enhances its ability to interact with biological systems. This article reviews the biological activities of o-XDPA, including its effects on bone metabolism, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound has the following chemical structure:

This structure allows for chelation with metal ions, particularly calcium, which is significant in its biological activity.

1. Bone Metabolism

o-XDPA exhibits potent effects on bone metabolism. It has been shown to inhibit osteoclast activity, thereby reducing bone resorption. This property makes it a candidate for treating conditions such as osteoporosis and Paget's disease.

- Case Study : A study involving canine models demonstrated that o-XDPA significantly reduced bone turnover markers in subjects with induced osteoporosis. The treatment led to a 30% decrease in serum calcium levels, indicating reduced bone resorption .

2. Antitumor Activity

Recent research has indicated that o-XDPA possesses antitumor properties. It has been tested against various cancer cell lines, showing cytotoxic effects.

- Research Findings : In vitro studies revealed that o-XDPA inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins .

3. Anti-inflammatory Effects

o-XDPA has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and may have applications in treating inflammatory diseases.

- Research Findings : In a model of rheumatoid arthritis, administration of o-XDPA resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing chronic inflammatory conditions .

The biological activities of o-XDPA can be attributed to several mechanisms:

- Calcium Chelation : By chelating calcium ions, o-XDPA alters the local microenvironment in bones, inhibiting osteoclast differentiation and activity.

- Cell Signaling Modulation : The compound influences various signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.

- Cytokine Regulation : It modulates the expression of cytokines involved in inflammation, contributing to its anti-inflammatory effects.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

[2-(phosphonomethyl)phenyl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6P2/c9-15(10,11)5-7-3-1-2-4-8(7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVUWZJGYKGTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CP(=O)(O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42104-58-5 | |

| Record name | [2-(Phosphonomethyl)phenyl]methylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.